molecular formula C18H18O2 B018971 Dienoestrol CAS No. 13029-44-2

Dienoestrol

Cat. No. B018971
CAS RN: 13029-44-2
M. Wt: 266.3 g/mol
InChI Key: NFDFQCUYFHCNBW-SCGPFSFSSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Dienoestrol often involves complex organic reactions, such as Diels-Alder reactions. These reactions are crucial for constructing cyclic compounds and have been widely studied for their efficiency and selectivity in forming chemical bonds. For instance, the total synthesis of xestodecalactone A utilized a Diels-Alder strategy, highlighting the importance of dienophiles in assembling complex molecular scaffolds (Yoshino, Ng, & Danishefsky, 2006).

Molecular Structure Analysis

Dienoestrol's molecular structure, like those of other sterols, involves a complex arrangement of atoms that determine its chemical behavior and interaction with biological systems. The biosynthesis of cholesterol and other sterols provides insight into the molecular structures and the pathways leading to their formation, showcasing the intricate mechanisms involved in the annulation processes and the formation of sterol skeletons (Nes, 2011).

Chemical Reactions and Properties

Dienoestrol and its analogs undergo various chemical reactions, including oxidation and co-oxidation, which are catalyzed by enzymes like prostaglandin synthase. These reactions are significant for understanding the metabolic pathways and the formation of reactive intermediates, which may have implications for their biological activities (Degen, Metzler, & Sivarajah, 1986).

Physical Properties Analysis

The physical properties of compounds similar to Dienoestrol, such as their solubility, melting points, and stability, are crucial for their application in various fields. The study of these properties helps in understanding the conditions under which these compounds can be used and stored effectively.

Chemical Properties Analysis

The chemical properties of Dienoestrol, including its reactivity with other compounds, its acidity or basicity, and its behavior under different chemical conditions, are essential for predicting its interactions and potential uses. Studies focusing on the cycloaddition reactions of related compounds provide valuable insights into the chemical behavior and reactivity of Dienoestrol analogs (Harmata & Sharma, 2000).

Scientific Research Applications

  • Colorimetric Estimation of Oestrogens : Dienoestrol is used in scientific research for the colorimetric estimation of oestrogens, aiding in the measurement and analysis of estrogen levels (Malpress, 1945).

  • Effect on Endometrial Tissue : It has a direct action on endometrial tissue, showing a progestogenic response that includes decidualization, increased prolactin production, and growth retardation. This effect could suppress the growth of endometriotic implants (Okada et al., 2001).

  • Treatment of Menopausal Disturbances : Dienoestrol is used in the treatment of menopausal disturbances, termination of lactation, and potentially in the treatment of carcinoma of the prostate (Thomas, 1945).

  • Inhibiting Lactation : It is effective in inhibiting lactation and treating engorged breasts, requiring a much smaller dose compared to stilboestrol (Smart, 1942).

  • Treatment of Endometriosis : Dienoestrol shows therapeutic effects on experimental endometriosis in rats, reducing endometrial implant volume and ameliorating immune system alterations (Katsuki et al., 1998).

  • Potential Anticancer Activity : While its anticancer activity is still being studied, dienoestrol shows promise in the treatment of endometriosis (Katsuki et al., 1997).

  • Binding with Intra- and Extracellular Proteins : Its properties in binding with proteins may be linked to its clinical profile for treating estrogen withdrawal symptoms (Bergink, 1984).

  • Potential Genotoxic Mechanism : Dienoestrol has been shown to cause genetic damage in several in vitro systems, suggesting a possible genotoxic mechanism (Metzler, 1981).

  • Inhibition of Thyroidal Iodine Release : In patients with hyperthyroidism, dienoestrol treatment inhibits thyroidal iodine release (Zaninovich et al., 1979).

  • Treatment of Urinary Incontinence : Dienoestrol cream improves symptoms in many women with urinary incontinence (Brieger et al., 1995).

  • Metabolism Studies : It has been isolated from rabbit urine during metabolism experiments (Simpson & Smith, 1948).

properties

IUPAC Name

4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDFQCUYFHCNBW-SCGPFSFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C=C(/C(=C/C)/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20873495
Record name (E,E)-Dienestrol
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Molecular Weight

266.3 g/mol
Source PubChem
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Solubility

FREELY SOL IN ALC, METHANOL, ETHER, ACETONE, PROPYLENE GLYCOL; SOL IN CHLOROFORM, AQ SOLN OF ALKALI HYDROXIDES; SOLUBLE IN VEGETABLE OILS AFTER WARMING, BUT CRYSTALLIZES OUT ON STANDING; PRACTICALLY INSOL IN WATER, DIL ACIDS ., SOL IN FIXED OILS.
Record name Dienestrol
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Mechanism of Action

Dienestrol is a synthetic, non-steroidal estrogen. Estrogens passively diffuse into target cells of responsive tissues, complex with the estrogen receptors, and enter the cell's nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA., ESTROGENS ARE FIRST BOUND WITH VERY HIGH AFFINITY TO A CYTOPLASMIC 8 S RECEPTOR PROTEIN, WHICH THEN DISSOCIATES INTO A 4 S WITH ESTROGEN ATTACHED. ... THE ESTROGEN COMPLEX IS CONVERTED TO A 5 S SPECIES THAT IS TRANSPORTED TO THE NUCLEUS, WHERE ULTIMATE BINDING OF ESTROGEN-CONTAINING COMPLEX OCCURS. /ESTROGENS/, THE ACTIVITY OF ... SYNTHETIC ... ESTROGENS DEPENDS ON PRESENCE OF HYDROXYL GROUPS @ EXTREMITIES OF THEIR MOLECULES ... HYDROXYLS ... INVOLVED IN BINDING WITH SPECIFIC RECEPTOR PROTEINS, PRESENT IN CYTOSOL OF CELLS IN TARGET ORGANS. /ESTROGENS/, At the cellular level, estrogens increase the cellular synthesis of DNA, RNA, and various proteins in responsive tissues. Estrogens reduce the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to a reduction in release of follicle-stimulating hormone and luteinizing hormone from the pituitary. /Estrogen/
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Product Name

Dienestrol

Color/Form

MINUTE NEEDLES FROM DILUTE ALC, WHITE NEEDLES FROM ETHANOL, COLORLESS OR WHITE, OR PRACTICALLY WHITE NEEDLE-LIKE CRYSTALS OR AS A WHITE, CRYSTALLINE POWDER

CAS RN

13029-44-2, 84-17-3
Record name 4,4′-[(1E,2E)-1,2-Diethylidene-1,2-ethanediyl]bis[phenol]
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Melting Point

233-234, 227-228 °C, PRISMS FROM ALC; MP: 119-120 °C /DIENESTROL DIACETATE/, SUBLIMES @ 130 °C @ 1 MM HG; THE SUBLIMATE MP: 231-234 °C, MP: 179 °C; HAS NO ESTROGENIC ACTIVITY /DIENESTROL ISODIENESTROL/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,340
Citations
M Bygdeman, ML Swahn - Maturitas, 1996 - Elsevier
Objectives: This study was designed to evaluate the efficacy of Replens, a non-hormonal moisturizing vaginal gel, on symptoms of vaginal atrophy in postmenopausal women, in …
Number of citations: 332 www.sciencedirect.com
MB Sahasrabudhe, AEW Smith - Biochemical Journal, 1947 - ncbi.nlm.nih.gov
… It makes use of the facts that dienoestrol is a diene and reacts with maleic … dienoestrol is present. The difficulty has been overcome by making use of the fact that the dienoestrol-maleic …
Number of citations: 3 www.ncbi.nlm.nih.gov
KS Dodgson, GA Garton, AL Stubbs… - Biochemical …, 1948 - ncbi.nlm.nih.gov
… In the case of hexoestrol and dienoestrol Stroud (1939a) showed that both these … glucuronides from hexoestrol and dienoestrol may be more complicated than is apparent at first sight. …
Number of citations: 42 www.ncbi.nlm.nih.gov
SA Simpson, AEW Smith - Biochemical Journal, 1948 - ncbi.nlm.nih.gov
… of hexoestrol and dienoestrol havenot been isolated before. … low yields withstilboestrol and dienoestrol and inthe case … difficulty was encountered with dienoestrol or stilboestrol the …
Number of citations: 16 www.ncbi.nlm.nih.gov
FH Malpress - Biochemical Journal, 1945 - ncbi.nlm.nih.gov
… , hexoestrol) or to retard its development (dienoestrol). No loss of chemical activity could be … ' (hexoestrol, dienoestrol) storing and the presence of a yellow colour in dienoestrol solutions …
Number of citations: 16 www.ncbi.nlm.nih.gov
FL Warren, F Goulden, AM Robinson - Biochemical Journal, 1948 - ncbi.nlm.nih.gov
Vol. 42 THE. K-TOXIN OF CL. WELCHII' 151 chiefly or wholly with the fast component. It would be of great interest to separate electrophoretically a pure specimen of this component and …
Number of citations: 13 www.ncbi.nlm.nih.gov
J Barnes - British Medical Journal, 1944 - ncbi.nlm.nih.gov
… dienoestrol but cured by stilboestrol (1 mg. twice daily), 1 case. Larger doses of dienoestrol … The results obtained in this small group indica'e, however, that dienoestrol is a safe and non…
Number of citations: 7 www.ncbi.nlm.nih.gov
FE Szontagh, L Kovacs - Medical gynaecology and …, 1969 - pubmed.ncbi.nlm.nih.gov
PIP: A clinical investigation using dienestrol on 30 fertile women ingesting it postcoitally in May 1967 was undertaken to determine the agent's effectiveness as a postcoital oral …
Number of citations: 15 pubmed.ncbi.nlm.nih.gov
GI Hobday, WF Short - Journal of the Chemical Society (Resumed), 1943 - pubs.rsc.org
… A small yield of dienoestrol is obtained from this bromide by the successive action of … we were unable to convert it into dienoestrol dimethyl ether by the action of magnesium. …
Number of citations: 2 pubs.rsc.org
AEW Smith - Nature, 1946 - nature.com
THE widespread clinical and veterinary use of the synthetic ætrogens has made it desirable to be able to assay these substances in biological samples, but until now no practical …
Number of citations: 3 www.nature.com

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